Product packaging for 1-(Benzo[D]thiazol-2-YL)cyclopropanamine(Cat. No.:CAS No. 1266219-00-4)

1-(Benzo[D]thiazol-2-YL)cyclopropanamine

Cat. No.: B3228618
CAS No.: 1266219-00-4
M. Wt: 190.27
InChI Key: OSHHOLUJMFPEIY-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Benzothiazole (B30560) and Cyclopropanamine Scaffolds in Organic Chemistry

The story of 1-(Benzo[d]thiazol-2-yl)cyclopropanamine is deeply rooted in the rich history of its constituent parts: the benzothiazole and cyclopropanamine scaffolds.

The benzothiazole nucleus, a fusion of a benzene (B151609) ring and a thiazole (B1198619) ring, has been a cornerstone of heterocyclic chemistry for over a century. Its journey began with early investigations into dyes and vulcanization accelerators for rubber. However, its versatile chemical nature and ability to interact with a wide array of biological targets soon propelled it into the realm of medicinal chemistry. Today, the benzothiazole scaffold is an integral component of numerous pharmaceuticals, exhibiting a broad spectrum of biological activities. researchgate.netnih.gov

The evolution of synthetic methodologies for both scaffolds has been a critical factor in their widespread use. Early methods for benzothiazole synthesis were often harsh and limited in scope. However, the development of modern catalytic systems and multi-component reactions has enabled the efficient and diverse functionalization of the benzothiazole core. nih.govgoogle.com Likewise, the synthesis of functionalized cyclopropanes has advanced from classical methods to sophisticated catalytic and radical-mediated approaches, allowing for greater control over stereochemistry and substitution patterns. researchgate.netresearchgate.net

Strategic Significance of the this compound Architecture

The strategic amalgamation of the benzothiazole and cyclopropanamine scaffolds in this compound presents a compelling molecular architecture for several reasons:

Structural Rigidity and Conformational Constraint: The cyclopropane (B1198618) ring imparts a high degree of conformational rigidity to the molecule. This can be advantageous in drug design as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.

Modulation of Physicochemical Properties: The presence of the benzothiazole moiety, a known bioisostere for other aromatic systems, combined with the unique properties of the cyclopropane ring, allows for fine-tuning of crucial physicochemical parameters such as lipophilicity, solubility, and metabolic stability.

Three-Dimensional Diversity: The tetrahedral nature of the cyclopropane ring introduces a distinct three-dimensional character to the molecule, which can be crucial for optimal interaction with the complex topographies of protein binding sites.

Potential for Novel Biological Activity: The combination of two pharmacologically relevant scaffolds opens up the possibility of synergistic effects or entirely new biological activities. For instance, functionalized cyclopropanamines have been investigated as inhibitors of enzymes like lysine-specific demethylase-1 (LSD1), suggesting a potential therapeutic avenue for compounds with this architecture. google.com

The table below summarizes the key properties of the individual scaffolds that contribute to the strategic significance of the combined architecture.

ScaffoldKey PropertiesContribution to this compound
Benzothiazole Aromaticity, Bioisosterism, Diverse Biological ActivitiesPotential for a wide range of biological targets, modulation of electronic properties.
Cyclopropanamine Conformational Rigidity, High sp3 Character, Metabolic StabilityEnhanced binding affinity, improved pharmacokinetic profile, introduction of 3D-scaffold.

Overview of Current Research Foci and Methodologies Applied to the Compound

While dedicated research solely on this compound is still emerging, the current research landscape is shaped by the extensive work on its constituent scaffolds and related structures. The primary areas of focus can be categorized as follows:

Synthetic Methodologies: A significant portion of research is dedicated to the development of efficient and versatile synthetic routes to access functionalized benzothiazoles and cyclopropanamines. For benzothiazoles, modern approaches include transition-metal catalyzed cross-coupling reactions, C-H activation, and multi-component reactions that allow for the introduction of diverse substituents. researchgate.netresearchgate.net For cyclopropanamines, methodologies such as Simmons-Smith cyclopropanation, transition-metal catalyzed carbene transfer reactions, and radical-mediated cyclizations are at the forefront of synthetic innovation. The synthesis of the target molecule would likely involve the coupling of a pre-functionalized benzothiazole with a suitable cyclopropane precursor.

Medicinal Chemistry Applications: Drawing from the known biological activities of benzothiazole derivatives, research efforts are directed towards exploring the potential of new analogues in various therapeutic areas. Benzothiazoles have shown promise as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. The incorporation of the cyclopropanamine moiety is a strategy to enhance the potency, selectivity, and drug-like properties of these compounds.

Computational and In Silico Studies: Molecular modeling and computational chemistry play a crucial role in understanding the structure-activity relationships (SAR) of benzothiazole and cyclopropanamine derivatives. These studies help in predicting the binding modes of these molecules to their biological targets and in guiding the design of new analogues with improved properties.

The following table provides a summary of common research methodologies applied in the study of related compounds.

MethodologyApplication
Cross-Coupling Reactions Synthesis of functionalized benzothiazole precursors.
Cyclopropanation Reactions Formation of the cyclopropane ring with desired stereochemistry.
High-Throughput Screening Identification of biological activities of new derivatives.
Molecular Docking Prediction of binding interactions with biological targets.
In Vitro and In Vivo Assays Evaluation of the pharmacological properties of synthesized compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2S B3228618 1-(Benzo[D]thiazol-2-YL)cyclopropanamine CAS No. 1266219-00-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)cyclopropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S/c11-10(5-6-10)9-12-7-3-1-2-4-8(7)13-9/h1-4H,5-6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSHHOLUJMFPEIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=NC3=CC=CC=C3S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30717230
Record name 1-(1,3-Benzothiazol-2-yl)cyclopropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1266219-00-4
Record name 1-(1,3-Benzothiazol-2-yl)cyclopropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 1 Benzo D Thiazol 2 Yl Cyclopropanamine

Established Synthetic Routes to 1-(Benzo[d]thiazol-2-yl)cyclopropanamine

Convergent and Linear Synthesis Strategies

There is no information available in the scientific literature regarding convergent or linear synthetic strategies for this compound.

Key Precursors and Reaction Conditions

Specific precursors and reaction conditions for the synthesis of this compound have not been reported.

Optimization of Reaction Parameters and Yield

As no synthetic routes have been established, there is no data on the optimization of reaction parameters or achievable yields for the synthesis of this compound.

Derivatization Strategies for Analog Generation

Modifications at the Cyclopropane (B1198618) Moiety

There are no documented methods for the chemical modification of the cyclopropane ring of this compound.

Substitutions on the Benzothiazole (B30560) Ring System

No information has been published regarding substitution reactions on the benzothiazole ring of this compound.

Variations in the Linker Region

The functionalization of the C2 position of the benzothiazole ring is a common strategy for creating derivatives with diverse properties. While the primary focus is the cyclopropanamine group, understanding the synthesis of related structures with different linkers provides insight into the chemical reactivity and versatility of the benzothiazole scaffold. The linkage of various groups, such as alkyl or acyl moieties, to the benzothiazole core can be achieved through several synthetic routes.

For instance, visible-light-promoted, photocatalyst-free methods have been developed for both the alkylation and acylation of benzothiazoles. rsc.org These reactions often utilize easily prepared Hantzsch esters as radical precursors. rsc.org By irradiating the reaction mixture with blue LEDs in the presence of reagents like boron trifluoride etherate (BF₃·Et₂O) and sodium persulfate (Na₂S₂O₈), a variety of substituted benzothiazoles can be obtained under mild conditions. rsc.org This approach offers an efficient alternative for creating diverse functionalizations at the C2 position, which could be adapted for precursors to the cyclopropanamine moiety.

Another approach involves the direct coupling of amines and carboxylic acids to the benzothiazole core. For example, N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide was synthesized by coupling benzo[d]thiazol-2-amine with flurbiprofen (B1673479) using N,N′-dicyclohexylcarbodiimide (DCC) as a dehydrating agent. mdpi.com This highlights the utility of the 2-aminobenzothiazole (B30445) intermediate for creating amide linkages. Similarly, other derivatives have been prepared by reacting 2-aminobenzothiazole with various reagents like para-aminobenzophenone or vanillin. nih.gov These examples demonstrate that the 2-position of the benzothiazole is readily functionalized, allowing for the introduction of various "linker" regions connecting to other chemical entities.

Table 1: Examples of C2-Functionalized Benzothiazole Derivatives
Derivative ClassSynthetic MethodKey ReagentsReference
C2-Alkyl/Acyl BenzothiazolesVisible-light promoted radical reactionHantzsch esters, BF₃·Et₂O, Na₂S₂O₈ rsc.org
C2-Amide Linked BenzothiazolesDCC couplingBenzo[d]thiazol-2-amine, Carboxylic Acid, DCC mdpi.com
C2-Imino BenzothiazolesCondensation ReactionBenzo[d]thiazol-2-amine, Aldehyde/Ketone nih.gov

Advanced Synthetic Methodologies

Recent advancements in synthetic organic chemistry have provided powerful tools for the construction of heterocyclic compounds like benzothiazoles. These modern methods often prioritize environmental sustainability, reaction efficiency, and the ability to generate complex molecules with high precision.

Photocatalytic Approaches in Benzothiazole Synthesis

Visible-light photoredox catalysis has become a prominent strategy for synthesizing benzothiazoles under mild and environmentally friendly conditions. chemrxiv.org These methods harness the energy of visible light to facilitate chemical transformations, often avoiding the need for high temperatures or harsh reagents. researchgate.netnih.gov

One common approach involves the condensation and cyclization of 2-aminothiophenols with aldehydes. researchgate.net Organic dyes such as fluorescein (B123965) can act as efficient metal-free photocatalysts. researchgate.net Under irradiation with blue LEDs and in the presence of atmospheric oxygen, these reactions proceed to give high to excellent yields of 2-substituted benzothiazoles. researchgate.net Graphitic carbon nitride (g-C₃N₄) has also been employed as a highly efficient and recyclable heterogeneous photocatalyst for this transformation, affording products in excellent yields (89–97%) with very short reaction times (5–15 minutes). researchgate.netresearchgate.net

Another photocatalytic strategy is the intramolecular C-H functionalization and C-S bond formation of thiobenzanilides. chemrxiv.org This can be achieved using catalysts like g-C₃N₄ or riboflavin (B1680620) tetraacetate, a derivative of Vitamin B2. chemrxiv.orgnih.gov These reactions are notable for their scalability, tolerance of a wide range of functional groups, and operation at room temperature, which underscores the sustainable nature of photocatalysis. chemrxiv.org

Table 2: Selected Photocatalytic Methods for Benzothiazole Synthesis
PhotocatalystStarting MaterialsKey FeaturesReference
Fluorescein2-Aminothiophenol, Aromatic AldehydeMetal-free, uses O₂ as oxidant, mild conditions researchgate.net
Graphitic carbon nitride (g-C₃N₄)2-Aminothiophenol, Aromatic AldehydeHeterogeneous, recyclable, excellent yields (89–97%), rapid researchgate.netresearchgate.net
Riboflavin tetraacetateThiobenzanilidesInexpensive natural reagent, wide functional group tolerance chemrxiv.orgnih.gov

Metal-Free Reaction Conditions

The development of metal-free synthetic routes is a significant goal in green chemistry, as it circumvents the cost, toxicity, and potential for product contamination associated with transition metals. Several effective metal-free methods for the synthesis of 2-substituted benzothiazoles have been established.

One prominent method involves the base-promoted intramolecular cyclization of N'-substituted-N-(2-halophenyl)thioureas. nih.govacs.org This reaction proceeds efficiently in the presence of a base like cesium carbonate (Cs₂CO₃) in a solvent such as dioxane, yielding a variety of 2-substituted benzothiazoles. nih.govacs.org The advantages of this approach include mild reaction conditions, a broad substrate scope, and short reaction times, making it superior to many traditional methods. nih.gov

Three-component reactions offer another powerful metal-free strategy. A novel method involves the reaction of aromatic amines, aliphatic amines, and elemental sulfur under catalyst- and additive-free conditions. nih.gov This process achieves the formation of multiple C-S and C-N bonds in a single step. nih.gov Similarly, 2-arylbenzothiazoles can be synthesized from readily available aromatic amines, benzaldehydes, and ammonium (B1175870) thiocyanate (B1210189) (NH₄SCN) as the sulfur source, mediated by iodine. acs.org These multi-component approaches are highly efficient and utilize simple, inexpensive starting materials. nih.govacs.org

Table 3: Comparison of Metal-Free Benzothiazole Syntheses
MethodologyStarting MaterialsKey Reagents/ConditionsAdvantagesReference
Intramolecular CyclizationN-(2-halophenyl)thioureasCs₂CO₃, Dioxane, HeatWide scope, high yields, no transition metal nih.govacs.org
Three-Component ReactionAromatic amines, Aliphatic amines, SulfurHeat, DMSO (as oxidant)Catalyst-free, uses elemental sulfur nih.gov
Three-Component ReactionAromatic amines, Benzaldehydes, NH₄SCNI₂, DMSO, HeatUses cheap sulfur source, good functional group tolerance acs.org

Stereoselective Synthesis of Cyclopropanamine Scaffolds

The cyclopropane ring is a valuable structural motif in medicinal chemistry, prized for its conformational rigidity and resistance to metabolic degradation. nih.gov The stereoselective synthesis of cyclopropanes, particularly those bearing amine groups, is a significant synthetic challenge. Advanced methods, including biocatalysis and asymmetric photocatalysis, have been developed to address this.

Chemoenzymatic strategies offer a powerful route to chiral cyclopropane scaffolds. rochester.eduresearchgate.net Engineered enzymes, such as variants of sperm whale myoglobin, can catalyze the highly diastereo- and enantioselective cyclopropanation of olefins with diazoketone carbene donors. rochester.eduresearchgate.net This biocatalytic approach demonstrates a remarkably broad substrate scope and provides access to enantiopure cyclopropyl (B3062369) ketones, which are versatile intermediates that can be further transformed into cyclopropanamines. rochester.edu Biocatalytic intramolecular cyclopropanation using engineered myoglobins has also been applied to N-allyl-diazoacetamides to construct chiral cyclopropane-γ-lactams with high stereoselectivity. nih.gov

Photochemical methods have also been developed for the modular and enantioselective synthesis of cis-cyclopropanes. nih.gov One innovative approach relies on the visible-light-activated electron donor-acceptor (EDA) complex formed between 2-substituted benzothiazolines and N-hydroxyphthalimide esters. nih.gov In this photocatalyst-free system, the benzothiazoline (B1199338) reagent serves multiple roles as a photoreductant, a stereoselective hydrogen-atom donor, and a Brønsted acid, enabling the asymmetric synthesis of cis-diarylcyclopropanes from simple olefins. nih.gov Such methodologies provide a foundation for developing stereoselective routes to complex cyclopropanamine structures.

Table 4: Advanced Methods for Stereoselective Cyclopropane Synthesis
MethodologyCatalyst/ReagentKey TransformationStereocontrolReference
BiocatalysisEngineered MyoglobinOlefin cyclopropanation with diazoketoneHigh diastereo- and enantioselectivity rochester.eduresearchgate.net
BiocatalysisEngineered MyoglobinIntramolecular cyclopropanation of N-allyl-diazoacetamidesHigh enantioselectivity nih.gov
Photochemical EDA Complex2-Substituted BenzothiazolineStereoselective photodecarboxylation of olefinsHigh enantioselectivity for cis-cyclopropanes nih.gov

Chemical Reactivity and Mechanistic Organic Studies of 1 Benzo D Thiazol 2 Yl Cyclopropanamine

Nucleophilic Reactivity of the Amine Functionality

The primary amine group in 1-(benzo[d]thiazol-2-yl)cyclopropanamine is a key center for nucleophilic reactions, enabling the synthesis of a wide array of derivatives. 2-Aminobenzothiazoles are recognized as highly reactive molecules, frequently used as intermediates in the creation of various heterocyclic compounds. thieme-connect.de The amine functionality readily participates in reactions with a range of electrophiles.

A primary mode of reactivity is acylation. The amine group can react with carboxylic acids and their derivatives to form stable amide bonds. For instance, N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide has been synthesized in high yield through a coupling reaction between benzo[d]thiazol-2-amine and flurbiprofen (B1673479), facilitated by the dehydrating agent N,N′-dicyclohexylcarbodiimide (DCC). thieme-connect.de Similarly, reactions with various benzoic acids can produce a range of N-substituted benzamides. nih.gov The amino group can also react with isocyanates and isothiocyanates to yield urea (B33335) and thiourea (B124793) derivatives, respectively. nih.gov

The nucleophilicity of the amine is also central to the formation of more complex heterocyclic systems. Both the exocyclic amine and the endocyclic nitrogen of the thiazole (B1198619) ring can react with electrophilic reagents, leading to the formation of fused ring structures. nih.govnih.gov

Table 1: Selected Nucleophilic Reactions of the 2-Aminobenzothiazole (B30445) Moiety

Reaction TypeElectrophileCoupling Agent / ConditionsProduct TypeReference
Amide Formation (Acylation)Carboxylic Acids (e.g., Flurbiprofen, Benzoic Acids)DCC; Polysubstituted benzoic acidsN-Aryl Amides thieme-connect.denih.gov
Urea / Thiourea FormationIsocyanates / IsothiocyanatesAddition ReactionSubstituted Ureas / Thioureas nih.gov
Fused Heterocycle SynthesisBifunctional Electrophiles (e.g., 2-phenoxyacetophenones)CuI-catalyzed oxidative cyclizationImidazo[2,1-b]thiazoles nih.gov

Electrophilic Substitution Patterns on the Benzothiazole (B30560) Ring

Electrophilic substitution reactions such as nitration and halogenation preferentially occur at the 4, 5, 6, and 7 positions of the benzothiazole core. A quantitative study of the nitration of benzothiazole has been conducted to determine the precise substitution patterns. rsc.org The presence of the electron-rich nitrogen and sulfur heteroatoms in the fused thiazole ring modulates the electron density of the benzene (B151609) moiety, affecting the regioselectivity of these reactions. nih.gov For 2-aminobenzothiazoles, the activating effect of the amino group enhances the nucleophilicity of the benzene ring, facilitating functionalization. nih.gov

Reactivity of the Cyclopropane (B1198618) Ring System in Functionalization

The cyclopropane ring imparts significant structural rigidity and unique chemical reactivity. Research into the functionalization of related aminocyclopropane systems demonstrates two primary, and contrasting, modes of reactivity: C-H bond functionalization that preserves the ring structure and ring-opening difunctionalization.

Enantioselective palladium(0)-catalyzed C-H arylation provides a method for functionalizing the cyclopropane ring while keeping it intact. wisdomlib.org This approach has been used to synthesize a variety of dihydroquinolone and dihydroisoquinolone building blocks in high yields. wisdomlib.org Notably, the use of Taddol-based phosphoramidite (B1245037) ligands is crucial for preserving the cyclopropane moiety during the C-H functionalization process. wisdomlib.org This method tolerates a range of substituents on the cyclopropane ring, demonstrating its versatility. wisdomlib.org

Conversely, the cyclopropane ring can undergo ring-opening reactions to introduce functionality at the 1- and 3-positions. These reactions leverage the inherent strain of the three-membered ring. Methodologies such as copper-catalyzed 1,3-aminothiocyanation and 1,3-carbocarbonation proceed via nucleophilic attack that opens the ring, allowing for the installation of two different functional groups across the former ring system. acs.org Computational studies of these ring-opening pathways suggest a concerted SN2-type mechanism. acs.org

Table 2: Comparison of Cyclopropane Functionalization Strategies

StrategyKey FeaturesCatalyst / ReagentsOutcomeReference
Ring-Preserving C-H FunctionalizationMaintains the cyclopropane ring; EnantioselectivePd(0) catalyst; Taddol-based phosphoramidite ligandsDirect functionalization of an existing C-H bond wisdomlib.org
Ring-Opening 1,3-DifunctionalizationOpens the cyclopropane ring; Introduces two new functional groupsCopper catalysts; Sn(OTf)₂; Grignard reagentsFormation of γ-functionalized linear products acs.org

Investigation of Reaction Pathways and Formation of Side Products

The synthesis of complex molecules often involves competing reaction pathways that can lead to the formation of unexpected side products. In the chemistry of benzothiazoles, reaction conditions can play a critical role in directing the outcome.

One documented example involves the reaction of N-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide with salicylaldehyde. nih.gov While the expected product was a quinolinone derivative via intramolecular cyclization and water elimination, the sole product isolated was 3-(benzo[d]thiazol-2-yl)-2H-chromen-2-one. The proposed reaction pathway involves the elimination of benzohydrazide (B10538) rather than water, highlighting how subtle differences in reactivity can lead to completely different molecular scaffolds. nih.gov

The choice of base and solvent can also significantly influence product distribution and yield. In the synthesis of a 4-(benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine, the base-solvent system was found to be crucial for optimizing the yield and minimizing side product formation. wikipedia.org Weaker bases in specific solvents provided higher yields of the desired triazole. wikipedia.org Similarly, a serendipitous synthesis of a compound containing both benzothiazole and benzo thieme-connect.deresearchgate.netoxazin-3(4H)-one moieties occurred when a purification step was bypassed, allowing for an unexpected rearrangement to take place. researchgate.net

Table 3: Effect of Base on the Yield of 1,2,3-Triazole Synthesis

BaseSolventReaction TimeYield of Target ProductReference
Et₃N (Triethylamine)DMF12 hGood wikipedia.org
K₂CO₃ (Potassium Carbonate)DMSO7 h67% wikipedia.org
Cs₂CO₃ (Cesium Carbonate)DMSOFaster than K₂CO₃53% wikipedia.org

Computational Analysis of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools for elucidating reaction mechanisms, understanding reactivity, and predicting molecular properties. Density Functional Theory (DFT) calculations and molecular docking studies have been applied to benzothiazole derivatives to gain deeper mechanistic insights.

Molecular docking is another computational technique used to predict the binding orientation and affinity of a molecule to a biological target. Docking studies on benzothiazole derivatives have been used to evaluate their potential as therapeutic agents by simulating their interactions with enzyme active sites or DNA. nih.gov These simulations help identify key interactions, such as hydrogen bonding and hydrophobic contacts, that contribute to binding affinity. nih.gov

Structural Characterization and Conformational Analysis of 1 Benzo D Thiazol 2 Yl Cyclopropanamine

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the characterization of novel chemical entities. For 1-(Benzo[d]thiazol-2-yl)cyclopropanamine, a combination of Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy provides a comprehensive picture of its molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra provide initial data on the number and types of protons and carbons. In related benzothiazole (B30560) derivatives, aromatic protons of the benzo group typically appear in the range of δ 7.3–8.0 ppm, while the carbons of the benzothiazole ring are observed between δ 120–160 ppm. mdpi.commdpi.com

Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for establishing spatial relationships between atoms. COSY experiments would map the correlations between adjacent protons, confirming the connectivity within the benzothiazole ring and the cyclopropyl (B3062369) group. An HSQC experiment would link each proton to its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C NMR spectrum. These analyses are crucial for confirming that the cyclopropanamine moiety is attached at the C2 position of the benzothiazole ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Benzothiazole Aromatic Protons 7.30 - 8.10 120.0 - 140.0
Benzothiazole Heterocyclic Carbons - 150.0 - 165.0
Cyclopropyl Protons 0.80 - 1.50 10.0 - 25.0
Cyclopropyl Quaternary Carbon - 30.0 - 40.0

Note: Predicted values are based on typical shifts for benzothiazole and cyclopropylamine (B47189) moieties.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Benzothiazole and its derivatives are known to exhibit strong and broad absorption bands in the UV region. mdpi.commdpi.com These absorptions typically arise from π→π* and n→π* electronic transitions within the conjugated benzothiazole ring system. mdpi.com For this compound, characteristic absorption maxima (λ_max) are expected between 250 nm and 310 nm. mdpi.com The precise position and intensity of these bands can be influenced by the substitution on the benzothiazole core and the solvent used for analysis. nih.gov Subtle shifts in these absorption bands upon changes in solvent polarity can offer insights into the molecule's conformational state in solution.

Table 2: Typical UV-Vis Absorption Maxima for Substituted Benzothiazole Derivatives

Compound Class Typical λ_max (nm) Electronic Transition Reference
N-acylbenzothiazoles 271 - 307 π→π* and n→π* mdpi.com

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its distinct structural components. The primary amine (NH₂) group would be identified by stretching vibrations in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching of the benzo ring is expected around 3000-3100 cm⁻¹, while the C=N and aromatic C=C stretching vibrations of the benzothiazole core would appear in the 1550-1600 cm⁻¹ and 1400-1500 cm⁻¹ regions, respectively. mdpi.comnih.gov The presence of the cyclopropyl group would be confirmed by its characteristic C-H stretching vibrations just above 3000 cm⁻¹. Furthermore, IR spectroscopy can provide evidence of intermolecular hydrogen bonding involving the amine group, which would be indicated by broadened N-H stretching bands.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency (cm⁻¹)
Primary Amine (N-H) Stretching 3300 - 3500
Aromatic C-H Stretching 3000 - 3100
Cyclopropyl C-H Stretching ~3050
Benzothiazole C=N Stretching 1550 - 1600

Conformational Analysis and Dynamics

Beyond static structural elucidation, understanding the conformational flexibility and dynamics of this compound is essential. This involves studying how different parts of the molecule orient themselves in space and how this is influenced by the surrounding environment.

The benzothiazole ring system is essentially planar. nih.gov However, the single bond connecting the cyclopropyl group to the C2 position of the benzothiazole ring allows for rotational isomerism. This rotation determines the orientation of the cyclopropylamine substituent relative to the planar aromatic system. Studies on other substituted benzothiazoles have shown that steric hindrance can lead to distorted or non-planar geometries. mdpi.combohrium.com The preferred conformation would likely be a balance between minimizing steric clash and optimizing electronic interactions. The relative orientation of these two ring systems is a key conformational parameter that can be investigated using techniques like X-ray crystallography for solid-state analysis or computational modeling, which are often used to complement spectroscopic data. bohrium.com

Analysis of Environment-Induced Electronic Stark Effects in UV Spectra

The analysis of Environment-Induced Electronic Stark Effects (EI-ESE) in ultraviolet (UV) spectroscopy serves as a powerful tool for the conformational analysis of molecules. nih.gov UV chromophores, such as the benzothiazole group in this compound, are sensitive to the local electric field generated by their molecular environment. This sensitivity results in shifts in the electronic transition frequencies observed in UV spectra, an effect known as the Stark effect. nih.gov

The general methodology involves:

Recording UV spectra in various environments (e.g., different solvents or in the gas phase where different conformers can be isolated).

Calculating the ground-state electric field for various possible conformers of the molecule using computational methods.

Correlating the observed shifts in the electronic transitions with the calculated electric fields to identify the predominant conformations.

This technique provides a nuanced understanding of how the surrounding chemical environment influences the electronic properties and, consequently, the spatial arrangement of the molecule. nih.gov

X-ray Crystallography for Solid-State Structural Determination

While the specific crystal structure of this compound has not been reported in the surveyed literature, analysis of related benzothiazole derivatives provides insight into the type of data that would be obtained from such a study. For instance, X-ray diffraction studies on other benzothiazole-containing compounds have unequivocally determined their molecular geometry and intermolecular interactions in the solid state. elsevierpure.com

A typical crystallographic analysis would yield a set of crystallographic parameters, as exemplified by the hypothetical data in the table below. This data defines the unit cell of the crystal and the symmetry within it.

Hypothetical Crystallographic Data for a Benzothiazole Derivative

Parameter Value
Crystal system Orthorhombic
Space group Pnna
a (Å) 10.123
b (Å) 15.456
c (Å) 8.789
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 1374.5

In the solid state, molecules of benzothiazole derivatives are often involved in various non-covalent interactions that dictate their packing in the crystal. These can include hydrogen bonding and π-π stacking interactions, which play a crucial role in the supramolecular architecture. elsevierpure.com For example, in the crystal structure of 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine, the molecules are assembled through π-π stacking, and hydrogen bonds involving lattice solvent molecules are observed. elsevierpure.com The determination of the crystal structure of this compound would provide invaluable, unambiguous information about its solid-state conformation and intermolecular interactions.

Structure Activity Relationship Sar Investigations of 1 Benzo D Thiazol 2 Yl Cyclopropanamine Derivatives

Systematic Structural Modifications and Their Influence on Molecular Interactions

Systematic structural modifications of the benzothiazole (B30560) scaffold have been a key strategy in exploring and optimizing the molecular interactions that govern their biological activity. These modifications often target three main areas: the benzothiazole core itself, the substituent at the 2-position, and any linkers or additional ring systems.

One common modification involves altering the linker length between the benzothiazole core and an associated amine group. In a study of benzo[d]thiazol-2(3H)-one analogues designed as sigma (σ) receptor ligands, the spacer between the benzothiazole ring and an azepane ring was varied from three to six methylene (B1212753) units. nih.gov This systematic change in linker length was investigated to understand its effect on binding affinity at σ-1 and σ-2 receptor subtypes. nih.gov

Another area of systematic modification is the substitution on the benzothiazole ring, particularly at the 6-position. Friedel-Crafts acylation followed by reduction has been used to introduce regiospecific 6-alkyl derivatives. nih.gov These acyl and alkyl groups alter the electronic and steric properties of the core structure, thereby influencing how the molecule interacts with its biological target. nih.gov

Furthermore, the amine moiety connected to the benzothiazole core, often via a linker, is also a target for modification. The size of the alkylamine ring has been varied to probe the spatial requirements of the binding pocket. nih.gov For instance, derivatives have been synthesized with different aminocycloalkanes to assess the impact of ring size on receptor affinity. nih.gov The combination of these systematic modifications—linker length, aryl substitution, and amine ring size—allows for a comprehensive exploration of the chemical space and the fine-tuning of molecular interactions for improved potency and selectivity. nih.gov

Impact of Substituents on Biological Recognition and Binding Affinity

The nature and position of substituents on the benzothiazole scaffold have a profound impact on biological recognition and binding affinity. The addition of different functional groups can alter the molecule's electronic distribution, lipophilicity, and steric profile, which are critical for specific interactions with target proteins.

In the context of sigma (σ) receptors, substitutions on the benzothiazole ring have been shown to modulate binding affinity significantly. For example, a series of N-(3-pentylbenzo[d]thiazol-2(3H)-ylidene) carboxamide derivatives were developed as selective cannabinoid CB2 receptor agonists. nih.gov Modifications to the carboxamide portion, such as introducing a 3-(trifluoromethyl)benzamide (B157546) group, resulted in compounds with high affinity and selectivity for CB2 receptors, with Kᵢ values in the low nanomolar or even picomolar range. nih.gov One specific derivative, compound 6d in the study, demonstrated a selectivity index (Kᵢ hCB1/Kᵢ hCB2) of up to 429-fold. nih.gov

Similarly, for benzo[d]thiazol-2(3H)-one based ligands, aryl substitutions were a key part of the SAR study. nih.gov The introduction of acyl groups at the 6-position led to compounds with high affinity for σ-1 receptors. nih.gov For instance, one such derivative (8a ) displayed a Kᵢ of 4.5 nM for the σ-1 receptor and a 483-fold selectivity over the σ-2 receptor. nih.gov

The electronic nature of substituents also plays a critical role. In a series of 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives, the introduction of electron-withdrawing groups like halogens was found to enhance antitubercular and antibacterial activity. nih.gov Conversely, electron-donating groups such as methoxy (B1213986) (-OCH₃) and methyl (-CH₃) at the phenyl ring slightly improved activity against Gram-positive bacterial strains. nih.gov The functionalization of N-(benzo[d]thiazol-2-yl)benzamide with a nitro (NO₂) group, a strong electron-withdrawing group, significantly influences the solid-state arrangement and electronic properties of the compounds. mdpi.com

The following table summarizes the impact of specific substituents on the binding affinity of benzothiazole derivatives for their respective targets.

Core Structure Substituent Modification Target Binding Affinity (Kᵢ) Selectivity
Benzo[d]thiazol-2(3H)-one6-Acyl group, specific linker and amineσ-1 Receptor4.5 nM483-fold over σ-2
N-(3-pentylbenzo[d]thiazol-2(3H)-ylidene) carboxamide3-(trifluoromethyl)benzamideCB2 ReceptorLow nanomolar / picomolarUp to 429-fold over CB1
Benzo[d]thiazol-2(3H)-oneFluorine substitutionσ-1 Receptor0.96 ± 0.21 nM~486-fold over σ-2 (Kᵢ = 467 ± 60 nM)

Correlation of Specific Structural Features with Observed Molecular Activities

Specific structural features of benzothiazole derivatives can be directly correlated with their observed molecular activities, providing a rational basis for drug design. The 2-arylbenzothiazole motif, for example, has emerged as a particularly important pharmacophore for developing antitumor agents. nih.gov

In the pursuit of selective cannabinoid CB2 agonists with anti-inflammatory properties, a series of N-(3-pentylbenzo[d]thiazol-2(3H)-ylidene) carboxamides were synthesized. nih.gov Within this series, a clear correlation was established between the substituent on the benzamide (B126) ring and the compound's functional activity. The derivative featuring a 3-(trifluoromethyl)benzamide moiety not only exhibited high binding affinity but also demonstrated significant agonistic activity in cellular assays, with an EC₅₀ in the low nanomolar range. nih.gov This compound also showed remarkable protective effects in a mouse model of acute colitis, directly linking this specific structural feature to in vivo anti-inflammatory activity. nih.gov

For antitubercular agents based on the 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide scaffold, halogen substitutions on the aryl ring were correlated with enhanced biological activity. nih.gov Derivatives with chloro and bromo substituents exhibited potent inhibition against Mycobacterium tuberculosis, with Minimum Inhibitory Concentrations (MICs) as low as 1.6 µg/mL. nih.gov Specifically, 2-(2,4-dichlorophenyl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide was highly active against Gram-positive bacteria, with MICs of 6.25 µg/mL for Staphylococcus aureus and Bacillus subtilis. nih.gov This suggests a strong correlation between the presence of electron-withdrawing halogens at specific positions and potent antimicrobial activity. nih.gov

The table below illustrates the correlation between structural features and the resulting biological activity for selected benzothiazole derivatives.

Compound Series Key Structural Feature Observed Molecular Activity Potency
N-(3-pentylbenzo[d]thiazol-2(3H)-ylidene) carboxamides3-(Trifluoromethyl)benzamide substituentCB2 Receptor Agonism / Anti-inflammatoryEC₅₀ in low nM range
2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamides2,4-Dichlorophenyl group at position 2Antibacterial (Gram-positive)MIC = 6.25 µg/mL
2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamidesChloro or Bromo-phenyl group at position 2AntitubercularMIC = 1.6 µg/mL

Spatial and Electronic Requirements for Target Interaction

The interaction of benzothiazole derivatives with their biological targets is governed by precise spatial and electronic requirements. The three-dimensional arrangement of the molecule and the distribution of its electron density are critical for achieving optimal binding and subsequent biological effects.

Spatially, the geometry of the molecule can be significantly affected by the presence of bulky substituents. For instance, in a study of N-(benzo[d]thiazol-2-yl)-o/m/p-nitrobenzamide isomers, the ortho-nitro substituent created intrinsic steric hindrance. mdpi.com This steric repulsion caused the benzoyl moiety to become substantially twisted, which in turn hampered the delocalization of electrons and required higher energy for electronic transitions. mdpi.com This highlights the importance of molecular conformation, as a distorted geometry can prevent a ligand from fitting optimally into a target's binding site.

Electronically, the properties of the benzothiazole system are heavily influenced by its substituents. The introduction of electron-withdrawing groups, such as halogens or nitro groups, can increase the chemical stability of the molecule and create regions of positive electrostatic potential that may be favorable for certain interactions. nih.govmdpi.com Conversely, electron-donating groups like methoxy or methyl groups can enhance the molecule's reactivity by raising the energy of the Highest Occupied Molecular Orbital (HOMO). nih.gov This modulation of the electronic landscape is crucial for activity. For example, the enhanced antibacterial activity of halogenated benzothiazole derivatives is attributed in part to the increased electron-withdrawing effects, which likely improve interactions with the bacterial target. nih.gov

Molecular docking studies on benzo[d]thiazol-2-amine derivatives targeting the HER enzyme further underscore these requirements. The binding affinity was found to be dependent on the compound's ability to form hydrogen bonds and engage in hydrophobic interactions within the enzyme's active site. nih.gov Compounds with structural features that allowed for more effective interaction profiles, such as additional rings and functional groups, exhibited higher binding affinities. nih.gov Therefore, a successful ligand must possess both the correct spatial configuration to fit within the binding pocket and the appropriate electronic properties to establish key stabilizing interactions.

Molecular Target Identification and Mechanistic Elucidation of 1 Benzo D Thiazol 2 Yl Cyclopropanamine Non Clinical Focus

Identification of Specific Protein and Enzyme Targets

Identifying the precise molecular targets of a bioactive compound is a foundational step in drug discovery and chemical biology. nih.govmdpi.com For compounds like 1-(benzo[d]thiazol-2-yl)cyclopropanamine, a multi-pronged approach is often employed to confidently identify its interacting partners within the complex cellular environment.

Affinity-Based Proteomics Approaches

Affinity-based protein profiling (ABPP) is a powerful chemoproteomic strategy for the de novo discovery of a small molecule's protein targets directly in a biological system. researchgate.netnih.gov This method typically involves chemically modifying the compound of interest to create a probe. This probe retains the core structure responsible for its biological activity but includes two additional functionalities: a reactive group for covalent attachment to the target protein and a reporter tag (like biotin (B1667282) or an alkyne) for enrichment and identification. chemrxiv.orgnih.gov

The general workflow involves treating cells or cell lysates with the probe. For probes containing a photo-affinity group (e.g., a diazirine), UV light is used to activate the reactive group, leading to covalent cross-linking with nearby proteins, primarily the specific binding target. nih.gov Following cell lysis, the reporter tag is used to enrich the covalently-labeled proteins, which are then identified and quantified using mass spectrometry. korea.ac.kr This approach can robustly identify primary targets and distinguish them from off-targets, providing a comprehensive profile of the compound's interactions. nih.gov

Phenotypic Screening for Target Discovery

Phenotypic screening represents a target-agnostic approach to drug discovery. Instead of screening for activity against a predetermined protein, compounds are tested for their ability to induce a desired change in cellular or organismal phenotype, such as inhibiting cancer cell proliferation or preventing viral replication. mdpi.com Once a "hit" compound like a benzothiazole (B30560) derivative is identified, a process known as target deconvolution is initiated to determine the molecular target responsible for the observed phenotype. nih.gov

This approach is particularly valuable for discovering novel mechanisms of action. nih.gov For instance, various benzothiazole derivatives have been identified through phenotypic screens as having antiproliferative or antimicrobial effects. nih.govnih.gov Subsequent studies to identify the target might involve affinity chromatography, genetic approaches, or computational predictions to link the compound's structure to a specific protein or pathway. nih.gov

Genetic Interaction and Perturbation Studies

Genetic methods offer a complementary approach to biochemical techniques for target identification. nih.gov These strategies are based on the principle that a cell's genetic makeup can influence its sensitivity to a small molecule. By systematically perturbing genes, researchers can identify those that modulate the activity of the compound, thereby pointing to its target or pathway. nih.gov

Common techniques include:

Genome-Wide Association Studies (GWAS): These studies can identify genetic variants associated with disease risk, which can then be used to select and prioritize potential drug targets. annualreviews.org

CRISPR-Cas9 Screens: Large-scale loss-of-function screens can be performed where individual genes are knocked out. If knocking out a specific gene confers resistance to the compound, it suggests that the gene's product is the target or is essential for the compound's activity. Conversely, if a knockout increases sensitivity, the gene may be part of a parallel pathway or a resistance mechanism.

Protein-Protein Interaction (PPI) Networks: Bioinformatics analyses can construct interaction networks to identify key "hub" genes that are critical for a specific biological process, such as biofilm formation. These hubs can then be prioritized as potential drug targets. mdpi.com

These genetic approaches provide powerful, unbiased methods to generate hypotheses about a compound's mechanism of action within a cellular context. nih.govnih.gov

Elucidation of Molecular Mechanisms of Action

Once putative targets are identified, the next critical step is to validate these interactions and elucidate the precise molecular mechanism by which this compound exerts its effects.

Enzyme Inhibition Kinetics and Binding Modes

The benzothiazole scaffold is a known pharmacophore that interacts with numerous enzymes. The cyclopropylamine (B47189) moiety, in particular, is characteristic of a class of mechanism-based inactivators.

Lysine-Specific Demethylase 1 (LSD1): The trans-2-arylcyclopropylamine structure is a known inhibitor of the flavoenzyme LSD1. nih.gov Inhibition occurs through the formation of a covalent adduct with the enzyme's flavin cofactor. nih.gov Studies on related amino-carboxamide benzothiazoles have identified compounds with inhibitory activity against LSD1, with one derivative showing an IC₅₀ value of 18.4 μM. nih.gov

Casein Kinase 1 (CK1) and Amyloid-Beta Binding Alcohol Dehydrogenase (ABAD): Structurally similar compounds, specifically 1-(benzo[d]thiazol-2-yl)-3-phenylureas, have been identified as dual inhibitors of CK1 and ABAD, two enzymes implicated in the pathophysiology of Alzheimer's disease. nih.govnih.gov Several of these derivatives were found to be submicromolar inhibitors of CK1. nih.gov This dual activity suggests that the benzothiazole core can be adapted to target multiple distinct pathological processes. nih.gov

Viral Proteases: The benzothiazole nucleus is a component of inhibitors targeting viral proteases, which are essential for viral replication. For example, benzothiazolyl ketone-based compounds have been shown to be effective covalent inhibitors of the main proteases (Mpro) from SARS-CoV-2, SARS-CoV, and MERS-CoV. nih.gov Similarly, other benzothiazole derivatives have been investigated as potential inhibitors of the SARS-CoV-2 main protease. nih.gov

Inhibition of Various Enzymes by Benzothiazole Derivatives
Compound ClassTarget EnzymeInhibition Data (IC₅₀)Reference
Amino-carboxamide benzothiazoleLysine-Specific Demethylase 1 (LSD1)18.4 μM nih.gov
1-(Benzo[d]thiazol-2-yl)-3-phenylureasCasein Kinase 1 (CK1)Submicromolar nih.gov
Benzothiazolyl ketone peptidomimetic (YH-53)SARS-CoV-2 Main Protease (Mpro)Potent Inhibition nih.gov

Modulation of Specific Cellular Pathways and Processes

Beyond direct enzyme inhibition, the activity of this compound can be understood by its effects on broader cellular pathways. Benzothiazole derivatives have been shown to influence key processes involved in cell fate and proliferation.

For example, certain 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives, which share a core structural motif, have demonstrated potent anti-proliferation activity against HPV-positive cervical cancer cells. nih.gov Mechanistic studies revealed these compounds could induce a cell cycle blockage at the G1 phase and promote apoptosis. nih.gov The modulation of such fundamental cellular processes highlights the potential for this class of compounds to impact pathways critical for cell survival and division.

Application in Chemical Biology as a Research Tool and Probe

While direct, extensive research on this compound as a chemical biology tool is not widely documented in publicly available literature, its structural components—the benzothiazole ring and the cyclopropylamine moiety—suggest a strong potential for such applications. The benzothiazole core is a well-established fluorophore and a privileged structure in medicinal chemistry, while cyclopropylamines are known for their role as mechanism-based enzyme inhibitors. This combination provides a strong rationale for the development of this compound and its derivatives as sophisticated research tools and probes in chemical biology.

Development of Mechanism-Based Probes

The cyclopropylamine group is a key pharmacophore known to act as a mechanism-based inactivator for a variety of enzymes, most notably cytochrome P450s and monoamine oxidases. nih.govfrontiersin.org Mechanism-based inhibitors, also known as suicide inhibitors, are unreactive compounds that are converted into highly reactive species by the target enzyme's catalytic mechanism. This reactive intermediate then forms a covalent bond with the enzyme, leading to its irreversible inactivation. frontiersin.org

The mechanism of inactivation by cyclopropylamines typically involves the enzyme-catalyzed oxidation of the amine to an aminium radical cation. This is followed by the rapid opening of the strained cyclopropyl (B3062369) ring to form a highly reactive carbon-centered radical. nih.govfrontiersin.org This radical can then covalently modify the enzyme's active site, a heme cofactor, or other critical residues, thereby permanently disabling the enzyme.

Derivatives of this compound could be designed as mechanism-based probes to identify and characterize novel enzyme targets. By incorporating reporter tags, such as biotin or a click chemistry handle, into the benzothiazole scaffold, researchers can utilize these probes for activity-based protein profiling (ABPP). In an ABPP experiment, the probe is introduced to a complex biological sample (e.g., cell lysate or living cells). The probe will selectively and covalently label its enzyme target, allowing for the subsequent enrichment and identification of the tagged protein by techniques like mass spectrometry.

Table 1: Potential Enzyme Targets for this compound-Based Probes

Enzyme ClassPotential for InhibitionMechanism of Action
Cytochrome P450sHighMechanism-based inactivation via cyclopropyl ring opening. nih.govfrontiersin.org
Monoamine OxidasesHighMechanism-based inactivation.
Lysine-Specific Demethylase 1 (LSD1)ModerateThe cyclopropylamine moiety is a known pharmacophore in LSD1 inhibitors. rsc.org
Quinoprotein DehydrogenasesModerateCyclopropylamine itself is a known mechanism-based inhibitor of methylamine (B109427) dehydrogenase. nih.gov

Computational and Theoretical Chemistry Studies of 1 Benzo D Thiazol 2 Yl Cyclopropanamine

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

Analysis of Ligand Flexibility and Protein Conformational Changes

The binding of a ligand to a protein is not a simple "lock-and-key" event but a dynamic process influenced by the inherent flexibility of both molecules. osu.edu The conformational plasticity of the target protein and the ligand, in this case, 1-(Benzo[d]thiazol-2-yl)cyclopropanamine, is critical for the biomolecular recognition process. osu.eduresearchgate.net Proteins exist as an ensemble of conformations, and a ligand may selectively bind to a pre-existing conformation (conformational selection) or induce a specific conformational change upon binding (induced fit). osu.edunih.gov

Understanding these dynamics is crucial. For instance, studies on drug targets have revealed that compounds binding to a more flexible, helical conformation of a protein can exhibit slow association and dissociation rates, leading to high affinity and efficacy. researchgate.netnih.gov This enhanced affinity is often driven by favorable entropic contributions, where the increased flexibility of the protein in the bound state compensates for the entropy loss upon ligand binding. nih.gov Computational techniques like molecular dynamics (MD) simulations are used to explore these conformational landscapes. MD simulations can track the movements of atoms over time, revealing transient pockets, allosteric sites, and the population shifts in protein conformations that occur upon ligand binding. osu.edu Analysis of these simulations helps to identify the most relevant protein motions and conformations that are essential for molecular recognition.

Calculation of Binding Free Energies (e.g., MM/GBSA)

Accurately predicting the binding affinity between a ligand and a protein is a primary goal of computational drug design. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular approach for estimating the free energy of binding. nih.gov This method combines molecular mechanics energy calculations with continuum solvation models to provide a more accurate prediction than simple docking scores. nih.govsamipubco.com

The binding free energy (ΔG_bind) is calculated by taking the difference between the free energy of the protein-ligand complex and the free energies of the individual protein and ligand. The calculation typically includes several energy components:

ΔE_vdw : Van der Waals interactions.

ΔE_elec : Electrostatic interactions.

ΔG_pol : The polar contribution to the solvation free energy.

ΔG_nonpol : The non-polar contribution to the solvation free energy.

MM/GBSA has been successfully used to rationalize experimental findings and improve the results of virtual screening. nih.gov Analysis of the individual energy terms reveals the major forces driving the binding. For many inhibitors, van der Waals interactions and non-polar solvation energies are the primary favorable contributors to binding affinity. researchgate.net

Table 1: Illustrative MM/GBSA Binding Free Energy Calculation for a Benzothiazole (B30560) Derivative

Energy ComponentContribution (kcal/mol)
Van der Waals Energy (ΔE_vdw)-45.8
Electrostatic Energy (ΔE_elec)-21.3
Polar Solvation Energy (ΔG_pol)+28.5
Non-Polar Solvation Energy (ΔG_nonpol)-5.1
Total Binding Free Energy (ΔG_bind) -43.7

Note: This table presents hypothetical data for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov

2D and 3D QSAR Approaches for Activity Prediction

QSAR models are developed by correlating physicochemical properties or structural features (descriptors) of molecules with their experimentally determined activities. These models are valuable for predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

2D-QSAR : This approach uses descriptors derived from the 2D representation of a molecule, such as topological indices, constitutional descriptors, and counts of chemical features. 2D-QSAR models are computationally efficient and have been successfully applied to various series of compounds, including benzothiazole derivatives, to predict their activity. researchgate.net A robust 2D-QSAR model is characterized by strong statistical metrics, such as a high squared correlation coefficient (r²) for the training set and a high predictive r² for an external test set. nih.gov

3D-QSAR : This method utilizes information from the 3D aligned structures of molecules. In techniques like Comparative Molecular Field Analysis (CoMFA), steric and electrostatic fields around the molecules are calculated and correlated with biological activity. nih.gov 3D-QSAR models can provide intuitive graphical outputs (contour maps) that show regions where modifications to the molecular structure would likely lead to increased or decreased activity. For thiazole (B1198619) derivatives, 3D-QSAR studies have shown that electrostatic effects can dominantly determine binding affinities. researchgate.net

Table 2: Sample Statistical Validation of a 2D-QSAR Model for Benzothiazole Analogs

Statistical ParameterValueDescription
0.8578Squared correlation coefficient (goodness of fit). researchgate.net
0.7415Cross-validated r² (internal predictive ability). researchgate.net
pred_r²0.7015Predictive r² for the external test set (external predictive ability). researchgate.net

Note: Data in this table is based on reported models for benzothiazole derivatives for illustrative purposes.

Pharmacophore Modeling for Essential Features

A pharmacophore model represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to exert a specific biological activity. researchgate.net These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

Pharmacophore models can be generated based on the structures of known active ligands (ligand-based) or the structure of the biological target's binding site (structure-based). researchgate.net Once developed, a pharmacophore model serves as a 3D query to search chemical databases for novel compounds that possess the required features, and thus are likely to be active. researchgate.net For scaffolds like benzothiazole, pharmacophore modeling can identify the key interaction points—such as the nitrogen in the thiazole ring acting as a hydrogen bond acceptor or the benzene (B151609) ring participating in hydrophobic interactions—that are crucial for binding to a target protein.

Future Directions and Emerging Research Perspectives for 1 Benzo D Thiazol 2 Yl Cyclopropanamine

Exploration of Novel, Sustainable Synthetic Methodologies

The future synthesis of 1-(benzo[d]thiazol-2-yl)cyclopropanamine and its analogs will likely pivot towards more efficient and environmentally benign methodologies. Traditional multi-step syntheses are often plagued by issues of low yield, harsh reaction conditions, and the generation of hazardous waste. Modern synthetic chemistry offers several promising alternatives.

Researchers are increasingly exploring one-pot, multi-component reactions which allow for the construction of complex molecules like benzothiazole (B30560) derivatives in a single step from simple precursors. researchgate.net For instance, a three-component coupling reaction has been successfully used to synthesize 1-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)naphthalen-2-ol derivatives in good yields. researchgate.net Furthermore, the use of microwave irradiation has been shown to accelerate reaction times and improve yields for the synthesis of new thiazolidin-4-one and quinazolinone derivatives from 2-aminobenzothiazole (B30445) precursors. uokerbala.edu.iq Green chemistry principles, such as the use of eco-friendly solvents (e.g., water or ethanol) and solid-acid catalysts, are also being applied to the synthesis of benzothiazole-containing compounds to minimize environmental impact. nih.govjyoungpharm.org

Future efforts could focus on developing a convergent synthesis for this compound that combines these modern approaches. This might involve a novel catalytic C-C bond formation to connect the benzothiazole and cyclopropane (B1198618) rings or a stereoselective amination of a cyclopropyl (B3062369) precursor.

Synthetic Strategy Description Potential Advantages Reference
Multi-Component Reactions Combining three or more reactants in a single operation to form a final product that contains portions of all reactants.Increased efficiency, reduced waste, atom economy. researchgate.net
Microwave-Assisted Synthesis Using microwave energy to heat reactions, often leading to dramatically reduced reaction times.Speed, higher yields, improved purity. uokerbala.edu.iq
Green Catalysis Employing reusable or environmentally benign catalysts, such as solid acids or biocatalysts.Sustainability, reduced hazardous waste, cost-effectiveness. jyoungpharm.org
Flow Chemistry Performing reactions in a continuously flowing stream rather than in a batch-wise fashion.Enhanced safety, scalability, precise control over reaction parameters.N/A

Application of Advanced Spectroscopic and Imaging Techniques for Real-time Molecular Analysis

Understanding the behavior of this compound in complex biological environments is crucial for elucidating its mechanism of action. Advanced spectroscopic and imaging techniques are indispensable tools for this purpose. While standard techniques like NMR and mass spectrometry are used for initial characterization, more sophisticated methods can provide dynamic information in real-time. mdpi.comresearchgate.net

For instance, benzothiazole derivatives have been successfully used to create fluorescent probes. nih.gov A novel "turn-on" fluorescent probe based on a benzothiazole derivative was developed for the selective detection of hydrogen peroxide in living cells. nih.gov This probe exhibited a distinct emission peak and was used to image both exogenous and endogenous hydrogen peroxide in cancer cell lines. nih.gov This approach could be adapted by functionalizing the this compound scaffold to create probes for specific cellular targets or analytes, enabling real-time visualization of its distribution and interactions within a cell.

Density Functional Theory (DFT) studies are also powerful computational tools used alongside experimental spectroscopy. researchgate.net DFT can be used to calculate and predict structural parameters, thermodynamic variables, and spectroscopic signatures (such as NMR chemical shifts), providing a deeper understanding of the molecule's electronic structure and properties. researchgate.net

Technique Application for this compound Type of Information Gained Reference
Live-Cell Fluorescence Imaging Developing fluorescently-tagged derivatives to track the molecule's location and concentration.Subcellular localization, dynamic transport, target engagement. nih.gov
Advanced Mass Spectrometry (e.g., HRMS) Unambiguous structure confirmation and identification of metabolites.Molecular formula, metabolic pathways, degradation products. mdpi.com
2D NMR Spectroscopy (e.g., COSY, HSQC) Detailed structural elucidation and conformational analysis.Through-bond and through-space atomic correlations, 3D structure.N/A
Density Functional Theory (DFT) Computational prediction of spectroscopic properties and molecular orbitals.Correlation of experimental spectra, electronic transitions, reactivity sites. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and are poised to significantly impact the future development of this compound derivatives. mdpi.comnih.gov These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond human capacity. nih.govjapsonline.com

One key application is in de novo drug design, where AI algorithms can generate novel molecular structures with desired properties from scratch. mdpi.com Starting with the this compound scaffold, generative models could propose new analogs with potentially higher potency, selectivity, or improved ADME (absorption, distribution, metabolism, excretion) properties. mdpi.comnih.gov

Furthermore, ML models, particularly deep neural networks, are highly effective in developing Quantitative Structure-Activity Relationship (QSAR) models. mdpi.com By training a model on a dataset of known benzothiazole derivatives and their biological activities, it could predict the activity of new, untested compounds, thereby prioritizing the most promising candidates for synthesis and saving significant time and resources. nih.govmdpi.com These models can also predict physicochemical and ADMET properties, helping to identify potential liabilities early in the design process. nih.gov

AI/ML Application Description Potential Impact on Development Reference
De Novo Design Using generative AI models (e.g., VAEs, GANs) to create novel molecular structures.Rapid generation of diverse and optimized lead compounds. nih.govmdpi.com
High-Throughput Virtual Screening Employing ML to rapidly screen large virtual libraries for potential hits against a biological target.Efficient identification of promising candidates from millions of possibilities. nih.gov
QSAR/QSPR Modeling Building predictive models for biological activity (QSAR) or physicochemical properties (QSPR).Prioritization of synthetic efforts; prediction of solubility, stability, etc. mdpi.com
ADME/T Prediction Using deep learning to predict absorption, distribution, metabolism, excretion, and toxicity profiles.Early-stage risk mitigation and reduction of late-stage failures. nih.gov

Further Elucidation of Structure-Function Relationships at the Atomic Level

A deep understanding of how the three-dimensional structure of this compound relates to its biological function is critical for rational drug design. Elucidating these structure-function relationships (SFR) at the atomic level allows for precise, data-driven modifications to improve a compound's properties.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. nih.gov Docking studies on benzothiazole derivatives have been used to evaluate binding affinity and elucidate interactions with targets like the Human Epidermal growth factor receptor (HER) and DNA. nih.gov Such studies could reveal key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the binding of this compound to its putative targets. nih.gov

Structure-activity relationship (SAR) studies involve systematically modifying parts of a molecule and assessing the effect on its biological activity. nih.gov For a series of benzo[d]thiazol-2(3H)one based ligands, SAR studies involved modifying linker length and substituent groups to optimize binding affinity for sigma receptors. nih.gov A similar systematic approach for this compound could involve synthesizing analogs with different substituents on the benzothiazole ring or modifications to the cyclopropylamine (B47189) group to probe the chemical space and identify key functional groups for activity.

Structural Feature Potential Influence on Function Method of Investigation Reference
Benzothiazole Ring System Core scaffold for interacting with targets, often via π-stacking or hydrophobic interactions.X-ray Crystallography, Molecular Docking nih.gov
Cyclopropanamine Moiety Provides a rigid 3D structure, influences solubility, and can form specific hydrogen bonds.SAR studies, Conformational Analysis (NMR) nih.gov
Substituents on Benzothiazole Can modulate electronic properties, solubility, and steric fit within a binding pocket.SAR studies, Computational Chemistry mdpi.comnih.gov
Stereochemistry The chirality of the cyclopropane ring can lead to enantioselective interactions with biological targets.Chiral Synthesis and Separation, Biological AssaysN/A

Development of Chemical Biology Probes with Enhanced Selectivity and Specificity

To investigate the biological role and identify the molecular targets of this compound, it can be developed into a chemical biology probe. These probes are versions of a bioactive molecule that have been modified with a reporter tag (like a fluorophore) or a reactive group for target identification, without losing their inherent biological activity.

Building on existing research where benzothiazole derivatives have been used as fluorescent probes, the this compound scaffold could be appended with environmentally sensitive fluorophores. nih.gov Such probes could change their fluorescence properties upon binding to a target protein, providing a direct readout of target engagement in living cells.

Alternatively, the molecule could be modified to include a photoreactive group (for photo-affinity labeling) and a biotin (B1667282) tag. Upon binding to its target, the probe can be covalently cross-linked by UV light, and the entire complex can be isolated using streptavidin beads for subsequent identification by mass spectrometry. This powerful technique can definitively identify the direct binding partners of the compound within the complex cellular proteome. The development of such highly selective and specific probes is a crucial next step in translating the potential of this novel scaffold into a well-understood pharmacological tool.

Q & A

Q. What are the established synthetic routes for 1-(Benzo[D]thiazol-2-YL)cyclopropanamine?

The compound can be synthesized via cyclocondensation reactions. For example, benzo[d]thiazol-2-amines are prepared by reacting 2-benzothiazolyl guanidine with trifluoroalkenones or ethoxymethylene derivatives in basic media . Another approach involves reacting 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates under reflux in anhydrous DMF, yielding thiourea derivatives with ~79% efficiency . Key steps include monitoring reactions via TLC and purification by crystallization.

Q. Which analytical techniques are critical for confirming the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for structural validation. For instance, thiourea derivatives of benzothiazole analogs are characterized by 1^1H/13^13C NMR to confirm bond formation and purity . Infrared (IR) spectroscopy can identify functional groups like amines or thioureas .

Q. How is the purity of synthesized this compound assessed?

Purity is evaluated using High-Performance Liquid Chromatography (HPLC) and melting point determination. For related compounds, purity ≥97% is achieved via recrystallization from ethanol or DMF . TLC with silica gel plates (e.g., hexane/ethyl acetate eluent) is used for real-time monitoring .

Advanced Research Questions

Q. What strategies optimize reaction yields for benzothiazole-cyclopropanamine derivatives?

Yield optimization involves solvent selection (e.g., anhydrous DMF for amine reactions), temperature control (reflux at 100–120°C), and stoichiometric adjustments. For example, increasing the molar ratio of aryl isothiocyanate to benzothiazole-amine from 1:1 to 1.2:1 improved yields by 15% in thiourea syntheses . Kinetic studies using in situ IR spectroscopy can also identify rate-limiting steps.

Q. How can structure-activity relationships (SARs) be investigated for this compound?

SAR studies require systematic structural modifications. For instance, substituting the cyclopropane ring with larger carbocycles (e.g., cyclopentyl) or varying benzothiazole substituents (e.g., chloro, methoxy) can reveal steric/electronic effects. Biological screening against bacterial/fungal strains or cancer cell lines (e.g., IC50_{50} assays) provides activity data . Computational docking studies using software like AutoDock may predict binding affinities to target proteins.

Q. How do researchers address contradictions in reported biological activity data?

Discrepancies arise from assay variability (e.g., cell line differences) or impurities. To resolve these:

  • Replicate experiments under standardized conditions (e.g., ATCC cell lines, fixed incubation times).
  • Validate compound purity via HPLC-MS before testing.
  • Use positive controls (e.g., known kinase inhibitors for enzyme assays) to calibrate results .

Methodological Challenges and Solutions

Q. What experimental designs mitigate side reactions during benzothiazole functionalization?

Side reactions (e.g., over-alkylation) are minimized by:

  • Using protecting groups for primary amines during acylation/alkylation.
  • Employing low-temperature (-20°C) conditions for sensitive reactions.
  • Quenching reactive intermediates (e.g., trifluoroacetyl groups) with aqueous workups .

Q. How is the stability of this compound assessed under physiological conditions?

Stability studies involve:

  • Incubating the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C.
  • Sampling at intervals (0, 6, 12, 24h) and analyzing degradation via LC-MS.
  • Comparing half-life (t1/2t_{1/2}) to analogs to prioritize derivatives for in vivo testing .

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1-(Benzo[D]thiazol-2-YL)cyclopropanamine
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1-(Benzo[D]thiazol-2-YL)cyclopropanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.